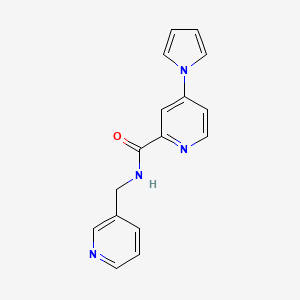
N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide is a useful research compound. Its molecular formula is C16H14N4O and its molecular weight is 278.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Energetics and Structural Analysis
- A study conducted by (Olsen et al., 2003) focused on the amide rotational barriers in picolinamide and nicotinamide. This research is crucial for understanding the pharmacological activities of pyridine carboxamides and their importance in biology. Dynamic nuclear magnetic resonance (NMR) measurements revealed significant energetic differences between picolinamide and nicotinamide, underscoring the variations in steric interactions and the importance of intramolecular hydrogen bonds.
Catalytic and Synthetic Applications
- Research by (He et al., 2012) developed efficient methods for synthesizing azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds. The study highlights the utility of picolinamide (PA) protected amine substrates in organic synthesis, featuring low catalyst loading and the use of unactivated C-H bonds.
Coordination Chemistry and Metal Complexes
- The formation of Pt(II) pyridinium amidate complexes, as studied by (Muller et al., 2016), explores the coordination of N-(1-benzylpyridin-4(1H)-ylidene)picolinamide to platinum ions. The in vitro cytotoxicity studies of these complexes against various cancer cell lines underscore the potential of such compounds in chemotherapeutic applications.
Drug Synthesis and Pharmaceutical Applications
- A significant contribution by (Yamamoto & Okamoto, 1980) identified picolinamide as a potent inhibitor of poly (ADP-ribose) synthetase. The study demonstrated picolinamide's protective effects against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets, offering insights into potential diabetes treatments.
Analytical and Physical Chemistry
- Investigating the synthesis and structural characterization of amides from picolinic acid and pyridine-2,6-dicarboxylic acid, (Devi et al., 2015) provides valuable information on the potential applications of these amides in catalysis, coordination chemistry, and as components of molecular devices. The study underscores the importance of exploring novel amides for diverse scientific applications.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-pyrrol-1-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(19-12-13-4-3-6-17-11-13)15-10-14(5-7-18-15)20-8-1-2-9-20/h1-11H,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWXUWKVSCGPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=NC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2964550.png)
![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2964554.png)
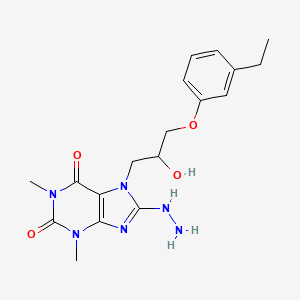
![1-(5-chloro-2-methoxyphenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]thiourea](/img/structure/B2964557.png)
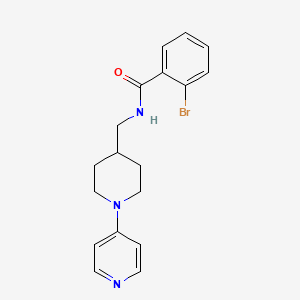
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2964559.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2964560.png)
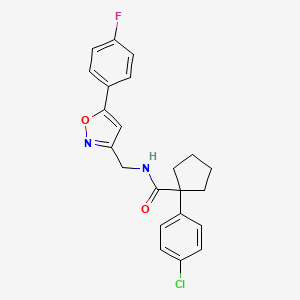
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2964565.png)
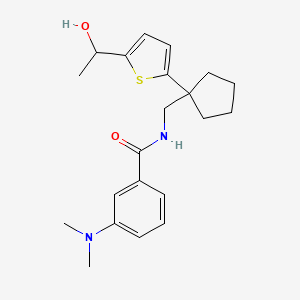
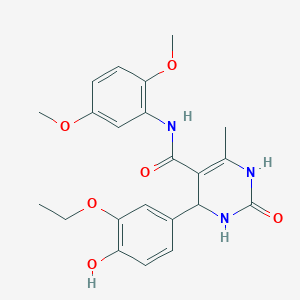
![2-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2964570.png)
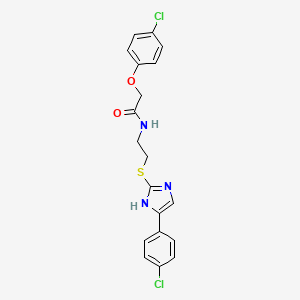
![2-O-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B2964572.png)
